molecular formula C21H28ClN3OS B2776071 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride CAS No. 2418721-75-0

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride

Cat. No. B2776071
CAS RN: 2418721-75-0
M. Wt: 405.99
InChI Key: MQVSMIXBOPLMLD-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3OS and its molecular weight is 405.99. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonism

The compound has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. Research indicates its potential in addressing hyperalgesia through its activity in mice models, comparable to known antagonists like besonprodil after oral administration. The structure-activity relationship (SAR) exploration around this compound has revealed several derivatives with low nanomolar activity, hinting at its significance in medicinal chemistry for neurological conditions (Borza et al., 2007).

Crystal Structural Analysis

Another aspect of research involves the crystal structure analysis of related compounds, providing insights into the molecular geometry, bonding, and potential interaction sites. Such studies contribute to understanding the physical and chemical properties vital for drug design and development (Revathi et al., 2015).

Antimicrobial Activity

Derivatives of the compound have shown variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests its potential utility in developing new antimicrobial agents, emphasizing the need for further exploration to enhance efficacy (Patel et al., 2011).

Rearrangement and Analog Synthesis

Research has also focused on the synthesis of meperidine analogs through CAN-mediated rearrangement of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones. This demonstrates the compound's flexibility as a precursor in synthesizing pharmacologically relevant molecules (Chang et al., 2006).

Formazans Synthesis for Antimicrobial Agents

The Mannich base of related structures has been used to synthesize formazans, exhibiting moderate antimicrobial activity. This highlights the compound's role in generating new chemical entities with potential therapeutic applications (Sah et al., 2014).

DFT and Docking Studies

Density Functional Theory (DFT) and docking studies of derivatives have been conducted to understand the antibacterial activity and structural characteristics. Such computational approaches are critical for predicting the biological activity and optimizing the molecular structure for enhanced efficacy (Shahana & Yardily, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS.ClH/c1-15-23-19-17(8-5-9-18(19)26-15)20(25)24-12-10-21(14-22,11-13-24)16-6-3-2-4-7-16;/h2-4,6-7,17H,5,8-14,22H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVSMIXBOPLMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2C(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride

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